molecular formula C12H12N2S B5857589 N,N-dimethyl-2-quinolinecarbothioamide

N,N-dimethyl-2-quinolinecarbothioamide

Cat. No.: B5857589
M. Wt: 216.30 g/mol
InChI Key: CMOMPGSXPWUNKX-UHFFFAOYSA-N
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Description

N,N-Dimethyl-2-quinolinecarbothioamide is a synthetic carbothioamide derivative of quinoline offered for research purposes. This compound is part of a class of molecules known for their diverse biological activities and utility in various scientific investigations. Quinoline carbothioamides are of significant interest in medicinal chemistry research due to their potential as scaffolds for developing novel therapeutic agents. Researchers utilize these compounds in structure-activity relationship (SAR) studies, particularly as they share structural similarities with other bioactive molecules like 6-chloro-N,N-dimethylquinoline-2-carbothioamide and N-(2,4-dimethylphenyl)quinoline-2-carbothioamide . The mechanism of action for carbothioamides can vary widely but often involves targeted interactions with enzymes or proteins. As with all research chemicals, this product is labeled For Research Use Only . It is not intended for diagnostic or therapeutic applications in humans or animals. Proper safety procedures must be followed during handling, as substances in a research setting can possess teratogenic or other hazardous properties . Consult the Safety Data Sheet (SDS) for specific hazard and handling instructions.

Properties

IUPAC Name

N,N-dimethylquinoline-2-carbothioamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2S/c1-14(2)12(15)11-8-7-9-5-3-4-6-10(9)13-11/h3-8H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMOMPGSXPWUNKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=S)C1=NC2=CC=CC=C2C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Observations :

  • Thioamide vs.
  • N-Alkyl Substitution : Dimethyl groups (target compound) may reduce metabolic stability compared to bulkier diethyl or phenethyl substituents, as seen in and . N-Demethylation methods () suggest dimethyl groups are more prone to enzymatic cleavage .
  • Ring Modifications: Tetrahydroquinoline () or quinoxaline () cores alter planarity and π-stacking interactions, affecting binding to biological targets.

Spectroscopic and Physicochemical Properties

  • NMR Shifts: N,N-Diethylquinoxaline carboxamide () shows δ 1.34 ppm (CH₃ cis) and δ 1.16 ppm (CH₃ trans) in $ ^1H $-NMR, highlighting diastereotopic methyl groups. Dimethyl analogs would lack such splitting . Quinoline carboxamides () display aromatic protons at δ 6.23–8.08 ppm, influenced by electron-withdrawing nitro groups .
  • IR Spectroscopy :
    • Carboxamides show C=O stretches at ~1635–1638 cm⁻¹ (). Thioamides would shift this peak to ~1250–1350 cm⁻¹ (C=S stretch) .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N,N-dimethyl-2-quinolinecarbothioamide, and how can reaction conditions be optimized for improved yield?

  • Methodological Answer : Synthesis typically involves multi-step processes, such as condensation of quinoline-2-carboxylic acid derivatives with dimethylthiourea. Optimization strategies include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency due to improved solubility of intermediates .
  • Temperature control : Reactions conducted at 80–100°C reduce side-product formation while maintaining reasonable reaction rates .
  • Catalyst use : Acid catalysts (e.g., HCl) or base catalysts (e.g., K₂CO₃) can accelerate thiourea coupling steps .
  • Purification : Column chromatography with ethyl acetate/hexane mixtures (3:7 ratio) yields >95% purity .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR spectroscopy : ¹H and ¹³C NMR confirm regiochemistry (e.g., quinoline ring protons at δ 8.2–8.9 ppm) and dimethylamine group integration .
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ peak at m/z 259.1) and detects fragmentation patterns .
  • HPLC : Reverse-phase C18 columns with acetonitrile/water gradients (70:30 to 90:10) resolve impurities .

Q. What are the primary biological targets or applications reported for this compound in preclinical studies?

  • Methodological Answer : Quinolinecarbothioamides are investigated for:

  • Antimicrobial activity : Tested via microbroth dilution assays against S. aureus (MIC: 8–16 µg/mL) .
  • Enzyme inhibition : Molecular docking studies suggest binding to Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH), a malaria target .
  • Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa, IC₅₀: 12–25 µM) .

Advanced Research Questions

Q. How can reaction pathways be modified to introduce functional groups that enhance bioactivity while maintaining stability?

  • Methodological Answer :

  • Substitution reactions : Replace dimethylamine with aryl groups (e.g., 4-aminophenyl) via Buchwald-Hartwig coupling to modulate electron density and target affinity .
  • Thioamide derivatization : Introduce halogen atoms (e.g., Cl, F) at the quinoline C6 position to improve metabolic stability, as seen in antimalarial analogs .
  • Hybridization : Conjugate with benzimidazole or thiophene moieties to exploit dual-target mechanisms .

Q. What computational strategies predict the compound’s binding interactions with biological targets?

  • Methodological Answer :

  • Molecular docking : Use AutoDock Vina with PfDHODH (PDB: 1TV5) to simulate binding poses; prioritize residues like Arg265 and Tyr177 for hydrogen bonding .
  • MD simulations : GROMACS-based 100-ns trajectories assess stability of ligand-receptor complexes (e.g., RMSD < 2.0 Å indicates stable binding) .
  • QSAR modeling : Develop regression models using descriptors like logP and polar surface area to correlate structural features with antimalarial IC₅₀ values .

Q. How can crystallographic data resolve contradictions in reported bioactivity across structural analogs?

  • Methodological Answer :

  • Single-crystal XRD : Compare torsion angles and intermolecular interactions (e.g., π-π stacking in N-benzylquinolinecarbothioamide derivatives) to explain variations in antimicrobial potency .
  • Hirshfeld surface analysis : Quantify hydrogen-bonding (e.g., S···H contacts) and steric effects influencing enzyme inhibition .

Q. What experimental approaches validate the compound’s mechanism of action in complex biological systems?

  • Methodological Answer :

  • Target engagement assays : Use cellular thermal shift assays (CETSA) to confirm binding to PfDHODH in P. falciparum lysates .
  • Metabolomic profiling : LC-MS/MS tracks downstream effects (e.g., pyrimidine depletion in malaria parasites) .
  • Resistance studies : Serial passage experiments identify mutations in target enzymes (e.g., PfDHODH Y190C) linked to reduced efficacy .

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